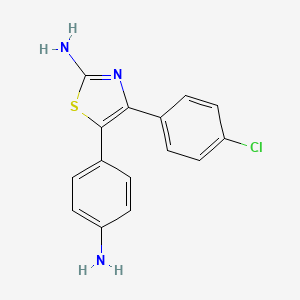
1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound was initially synthesized in the 1970s as a potential analgesic, but its use was discontinued due to its neurotoxic effects. However, MPTP has since been found to be a valuable tool in the study of Parkinson's disease and related neurological disorders.
Mecanismo De Acción
1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is metabolized in the brain by monoamine oxidase B (MAO-B) to form MPP+. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
This compound selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms such as tremors, rigidity, and bradykinesia. This compound has also been shown to cause oxidative stress and mitochondrial dysfunction, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has several advantages as a research tool. It selectively damages dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This compound is also relatively easy to administer and has a well-characterized mechanism of action. However, this compound also has several limitations. Its neurotoxic effects are irreversible, making it difficult to study the recovery of dopaminergic neurons. Additionally, this compound-induced Parkinson's-like symptoms may not fully recapitulate the complexity of Parkinson's disease.
Direcciones Futuras
There are several future directions for research involving 1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the development of neuroprotective agents that can prevent or mitigate the neurotoxic effects of this compound. Another area of interest is the use of this compound in combination with other neurotoxins to model the complex pathology of Parkinson's disease. Finally, there is a need for further research to better understand the mechanisms underlying this compound-induced neurotoxicity and Parkinson's disease.
Métodos De Síntesis
1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine can be synthesized through a multistep process that involves the reaction of isopropylamine with 4-chloro-6-methylpyrimidine to form 1-(6-methylpyrimidin-4-yl)isopropylamine. This intermediate is then reacted with morpholine-4-carbonyl chloride to form 1-(6-methylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)isopropylamine. Finally, this compound is cyclized with piperidine-4-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been widely used in scientific research as a tool to study Parkinson's disease and related neurological disorders. This compound is metabolized in the brain to form MPP+, a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms. This makes this compound a valuable tool to study the mechanisms underlying Parkinson's disease and to test potential treatments.
Propiedades
IUPAC Name |
morpholin-4-yl-[1-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-17(2)20-14-21(24-16-23-20)25-8-5-19(6-9-25)27-7-3-4-18(15-27)22(28)26-10-12-29-13-11-26/h14,16-19H,3-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARURAGIAXVBGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5495873.png)
![3-({[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5495880.png)
![2-ethyl-7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5495893.png)

![N-methyl-N-(2-phenylethyl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5495915.png)

![{2-[rel-(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5495927.png)
![2-(methylamino)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]nicotinamide](/img/structure/B5495930.png)
![3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5495936.png)
![methyl 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5495942.png)

![N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide](/img/structure/B5495952.png)
![N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-4-(trifluoromethyl)benzamide](/img/structure/B5495958.png)
![3-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5495963.png)